BMS-986120

Description

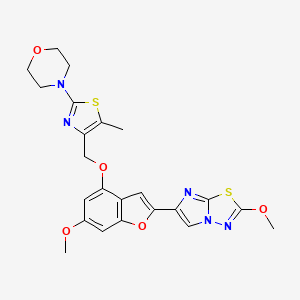

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[[6-methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-1-benzofuran-4-yl]oxymethyl]-5-methyl-1,3-thiazol-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O5S2/c1-13-17(25-21(34-13)27-4-6-31-7-5-27)12-32-18-8-14(29-2)9-19-15(18)10-20(33-19)16-11-28-22(24-16)35-23(26-28)30-3/h8-11H,4-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINMDCMSHDBHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N2CCOCC2)COC3=CC(=CC4=C3C=C(O4)C5=CN6C(=N5)SC(=N6)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1478712-37-6 | |

| Record name | BMS-986120 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1478712376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-986120 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT28B7071 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMS-986120: A Deep Dive into its Mechanism of Action in Platelet Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BMS-986120, a first-in-class, orally bioavailable, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4). This compound has been investigated as a novel antiplatelet agent with the potential for a wider therapeutic window and reduced bleeding risk compared to existing therapies. This document details its interaction with the PAR4 signaling pathway, summarizes key quantitative data from preclinical and clinical studies, and outlines the methodologies of pivotal experiments.

Core Mechanism of Action: Selective PAR4 Antagonism

This compound functions as a potent and highly selective antagonist of the PAR4 receptor, a G-protein coupled receptor (GPCR) expressed on human platelets.[1][2] Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminal exodomain of PARs, unmasking a tethered ligand that self-activates the receptor. While both PAR1 and PAR4 are activated by thrombin, they elicit different signaling kinetics. PAR1 activation is rapid but transient, whereas PAR4 activation is slower but results in a sustained signal that is crucial for irreversible platelet aggregation.[3]

This compound selectively binds to the PAR4 receptor, preventing its activation by the tethered ligand exposed after thrombin cleavage.[4][5] This specific, reversible, and saturable binding competitively inhibits the downstream signaling cascade, thereby blocking platelet activation and aggregation mediated by PAR4.[4][5] A key characteristic of this compound is its high selectivity for PAR4 over other platelet receptors, including PAR1, which is responsible for the initial phase of thrombin-induced platelet activation.[4][6] This selectivity is thought to contribute to its favorable safety profile, particularly the reduced bleeding risk observed in preclinical models.[7]

Signaling Pathway of Thrombin-Mediated Platelet Activation via PAR1 and PAR4 and Inhibition by this compound

Caption: Thrombin activates PAR1 and PAR4, leading to platelet activation. This compound selectively blocks PAR4.

Quantitative Efficacy and Pharmacokinetics

The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.

Table 1: In Vitro and Preclinical Efficacy

| Parameter | Value | Species/Model | Source |

| IC50 (PAR4-induced Ca2+ mobilization) | 0.56 nM | HEK293 cells | [5] |

| IC50 (PAR4-AP induced platelet activation) | <10 nM | Human Platelet Rich Plasma | [4][5] |

| Binding Affinity (Kd) | 0.098 nM | Human PAR4 | [8] |

| Thrombus Weight Reduction | 82% | Cynomolgus Monkey (ECAT model) | [6] |

| Dose for >80% Thrombus Reduction | 1 mg/kg (oral) | Cynomolgus Monkey | [4] |

Table 2: Phase I Clinical Trial Pharmacodynamic Data (Single 60 mg Oral Dose)

| Parameter | Inhibition at 2 hours | Inhibition at 24 hours | Agonist | Source |

| P-selectin Expression | 91.7% | 53.9% | PAR4-AP (100 µM) | [3][9] |

| Platelet-Monocyte Aggregates | 80.6% | 41.1% | PAR4-AP (100 µM) | [3][9] |

| Platelet Aggregation | 85.0% | 6.0% | PAR4-AP (100 µM) | [6][9] |

| Thrombus Formation (High Shear) | 29.2% | 21.4% | Ex vivo model | [2][9] |

Table 3: Phase I Clinical Trial Pharmacokinetic Data

| Dose | Cmax (ng/mL) | AUC (h*ng/mL) | Half-life (hours) | Study Type | Source |

| 3.0 mg | 27.3 | 164 | 44.7 | Single Ascending Dose | [10][11] |

| 180 mg | 1536 | 15,603 | 84.1 | Single Ascending Dose | [10][11] |

| 60 mg | N/A | N/A | ~4 hours | Single Dose | [4][8] |

Note: Discrepancies in reported half-life may be due to different study designs and methodologies.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

In Vitro Platelet Aggregation Assay

-

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by a specific PAR4 agonist.

-

Methodology:

-

Blood Collection: Whole blood was drawn from healthy human volunteers into tubes containing an anticoagulant (e.g., sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood was centrifuged at a low speed to separate the PRP from red and white blood cells.

-

Incubation: PRP was incubated with varying concentrations of this compound or a vehicle control for a specified period.

-

Agonist Stimulation: Platelet aggregation was induced by adding a PAR4 agonist peptide (PAR4-AP), such as AYPGKF-NH2, at a concentration known to elicit a maximal or submaximal response (e.g., 12.5 µM to 100 µM).[9][12]

-

Measurement: Aggregation was measured using light transmission aggregometry, which records the increase in light transmission through the PRP sample as platelets aggregate.

-

Data Analysis: The percentage of inhibition was calculated by comparing the aggregation response in the presence of this compound to the control. The IC50 value was determined from the concentration-response curve.

-

Ex Vivo Thrombus Formation Assay (PROBE Trial)

-

Objective: To assess the effect of orally administered this compound on thrombus formation under arterial shear stress conditions.

-

Methodology:

-

Study Design: A Phase 1, parallel-group, Prospective Randomized Open-Label Blinded End Point (PROBE) trial was conducted in healthy volunteers.[2][3]

-

Dosing: Volunteers received a single oral dose of this compound (e.g., 60 mg).[6]

-

Blood Sampling: Blood samples were collected at baseline (pre-dose) and at various time points post-dose (e.g., 2 and 24 hours).[2]

-

Thrombosis Model: A perfusion chamber (e.g., Badimon chamber) containing a porcine arterial media substrate was used. Whole blood was perfused through the chamber at a high shear rate (e.g., 1690 s⁻¹) to simulate conditions in a stenosed coronary artery.[2]

-

Quantification: The resulting thrombus formation on the substrate was quantified using digital microscopy and image analysis software to measure the total thrombus area.

-

Blinded Endpoint Analysis: The analysis of thrombus formation was performed by investigators blinded to the treatment allocation.

-

Workflow for Ex Vivo Thrombus Formation Analysis

Caption: Workflow for assessing the effect of this compound on ex vivo thrombus formation.

Cynomolgus Monkey Electrolytic Carotid Artery Thrombosis (ECAT) Model

-

Objective: To evaluate the in vivo antithrombotic efficacy of this compound in a non-human primate model.

-

Methodology:

-

Animal Model: Anesthetized cynomolgus monkeys were used.

-

Surgical Preparation: The carotid artery was exposed, and a stimulating electrode was placed on the vessel surface.

-

Thrombus Induction: An electrical current was applied to the electrode to induce endothelial injury, leading to the formation of an occlusive thrombus.

-

Drug Administration: this compound was administered orally at various doses (e.g., 1 mg/kg) prior to thrombus induction.[6]

-

Efficacy Measurement: The primary endpoint was the weight of the resulting thrombus, which was excised and weighed at the end of the experiment.

-

Safety Assessment: Bleeding time was measured as a key safety endpoint to assess the therapeutic window.

-

Conclusion

This compound is a highly potent and selective PAR4 antagonist that demonstrates robust antiplatelet activity by inhibiting the sustained signaling phase of thrombin-induced platelet activation. Preclinical and early-phase clinical studies have shown that it effectively reduces platelet aggregation and thrombus formation with a potentially wider therapeutic window compared to standard antiplatelet agents like clopidogrel.[4][7] Although its clinical development was discontinued for undisclosed reasons, the data generated for this compound provide a strong rationale for PAR4 antagonism as a promising antiplatelet strategy.[6] The detailed mechanism and quantitative data presented in this guide offer valuable insights for researchers and professionals in the fields of thrombosis, hemostasis, and cardiovascular drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. PAR4 (Protease-Activated Receptor 4) Antagonism With this compound Inhibits Human Ex Vivo Thrombus Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PAR4 (Protease-Activated Receptor 4) Antagonism With this compound Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Blockade of protease-activated receptor-4 (PAR4) provides robust antithrombotic activity with low bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ahajournals.org [ahajournals.org]

- 10. New oral protease-activated receptor 4 antagonist this compound: tolerability, pharmacokinetics, pharmacodynamics, and gene variant effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

The PAR4 Antagonism of BMS-986120: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986120 is a first-in-class, orally active, reversible, and highly selective small-molecule antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2][3] PAR4 is a G-protein coupled receptor expressed on platelets and other cell types that, upon activation by thrombin, plays a crucial role in mediating sustained platelet aggregation and thrombus formation.[4][5] Unlike the high-affinity thrombin receptor PAR1 which mediates the initial, rapid phase of platelet activation, PAR4 is a lower-affinity receptor responsible for a more prolonged signaling response that sustains and stabilizes the thrombus.[1][4] This distinction has positioned PAR4 as a promising therapeutic target for antiplatelet therapy, with the hypothesis that its inhibition could reduce pathological thrombosis with a lower risk of bleeding compared to broader antiplatelet agents.[6][7] this compound was developed to selectively target this pathway, offering a potentially safer antithrombotic strategy.[2][6] This guide provides an in-depth technical overview of the PAR4 antagonism of this compound, summarizing key quantitative data, experimental methodologies, and signaling pathways.

Mechanism of Action

This compound functions as a direct antagonist of the PAR4 receptor. It exerts its effect by binding to PAR4, thereby preventing the conformational changes required for receptor activation by its endogenous ligand, which is typically initiated by thrombin cleavage of the receptor's N-terminus.[6][7] This blockade inhibits downstream signaling cascades, primarily the Gq-PLC-IP3 pathway, which leads to an increase in intracellular calcium concentrations and subsequent platelet activation and aggregation.[7] Studies have confirmed that this compound is a reversible inhibitor, and its effects diminish as the compound is cleared.[2][5] The antagonism is surmountable against PAR4 agonist peptides (PAR4-AP), indicating competitive binding at or near the ligand binding site.[8]

Quantitative Data on PAR4 Antagonism

The potency and selectivity of this compound have been characterized across a range of in vitro and ex vivo assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Kd) | 0.098 nM | Radioligand binding assay with ³H-BMS-986120 in HEK293 cell membranes expressing PAR4. | [1] |

Table 1: Binding Affinity of this compound for PAR4

| Assay | Species | IC₅₀ Value | Reference |

| PAR4-induced Calcium Mobilization | Human | 0.56 nM | HEK293 cells expressing PAR4, stimulated with PAR4 agonist peptide (PAR4-AP). |

| γ-Thrombin-induced Platelet Aggregation | Human | <10 nM | Platelet-rich plasma (PRP). |

| PAR4-AP-induced Platelet Aggregation | Human | 7.3 nM | Platelet-rich plasma (PRP). |

| Inhibition of Platelet Aggregation | Human | 9.5 nM | Human blood. |

| Inhibition of Platelet Aggregation | Monkey | 2.1 nM | Monkey blood. |

Table 2: In Vitro Inhibitory Potency (IC₅₀) of this compound

| Study Type | Dose | Effect | Timepoint | Reference |

| Phase I, Single Ascending Dose (SAD) | 75 mg and 180 mg | ≥80% inhibition of 12.5 μM PAR4-AP-induced platelet aggregation. | Through at least 24 hours post-dose. | |

| Phase I, Multiple Ascending Dose (MAD) | ≥10 mg daily | Complete inhibition of platelet aggregation. | For at least 24 hours after ~7 days of dosing. | |

| Phase I, PROBE Trial | 60 mg (single dose) | 92% inhibition of PAR4-stimulated P-selectin expression. | 2 hours post-dose. | |

| Phase I, PROBE Trial | 60 mg (single dose) | 85% inhibition of PAR4-stimulated platelet aggregation. | 2 hours post-dose. | |

| Phase I, PROBE Trial | 60 mg (single dose) | 29.2% reduction in total thrombus area at high shear. | 2 hours post-dose. | |

| Preclinical (Cynomolgus Monkeys) | 1 mg/kg (oral) | 82% reduction in thrombus weight. | Not specified. |

Table 3: In Vivo and Ex Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

PAR4 Signaling Pathway and this compound Inhibition

The following diagram illustrates the thrombin-mediated activation of PAR4 on platelets and the point of intervention for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. ahajournals.org [ahajournals.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. ahajournals.org [ahajournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to BMS-986120 for Antithrombotic Therapy Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-986120, a first-in-class, oral, reversible, and highly selective antagonist of Protease-Activated Receptor 4 (PAR4).[1][2][3] Developed as a novel antiplatelet agent, this compound has been investigated for its potential to provide robust antithrombotic efficacy with a lower bleeding risk compared to existing therapies.[2][4] Although its clinical development has been discontinued, the data from its preclinical and early clinical studies offer valuable insights into PAR4 antagonism as a therapeutic strategy.[5]

Core Mechanism of Action: Selective PAR4 Antagonism

Thrombin is a potent platelet activator that signals through two G protein-coupled receptors on human platelets: PAR1 and PAR4.[4] While PAR1 activation is rapid and transient, PAR4 is activated at higher thrombin concentrations and induces a slower, more sustained signal crucial for the formation of a stable thrombus.[1][6] It is hypothesized that the selective inhibition of PAR4 could target pathological thrombosis while preserving PAR1-mediated initial hemostasis, potentially offering a wider therapeutic window with reduced bleeding risk.[1][6]

This compound was identified through high-throughput screening and subsequent optimization.[2] It binds specifically, saturably, and reversibly to PAR4.[2][6] This selective blockade inhibits downstream signaling events, including calcium mobilization and ultimately platelet activation and aggregation, without affecting signaling from PAR1 or other platelet receptors like those for ADP and collagen.[2][3][6]

Caption: Mechanism of this compound selectively inhibiting the PAR4 signaling pathway on platelets.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro, preclinical, and Phase 1 clinical studies of this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species/System | Value | Reference |

|---|---|---|---|

| IC₅₀ (PAR4-induced Ca²⁺ mobilization) | HEK293 Cells | 0.56 nM | [2][3][7] |

| IC₅₀ (Platelet Aggregation) | Human Platelet-Rich Plasma | 7.3 - 9.5 nM | [3][7] |

| IC₅₀ (Platelet Aggregation) | Monkey Blood | 2.1 nM | [3] |

| Selectivity | PAR1, PAR2, ADP, Collagen | No significant inhibition |[3][6][7] |

Table 2: Preclinical Antithrombotic Efficacy in Cynomolgus Monkeys

| Oral Dose | Thrombus Weight Reduction | Bleeding Time Increase (Kidney) | Bleeding Time Increase (Mesenteric) | Reference |

|---|---|---|---|---|

| 0.2 mg/kg | 35 ± 5% | - | - | [3] |

| 0.5 mg/kg | 49 ± 4% | - | - | [3] |

| 1.0 mg/kg | 82 - 83% | 2.2-fold | 1.8-fold | [3][5] |

| Clopidogrel (for >80% efficacy) | >80% | >8-fold | - |[2] |

Table 3: Phase 1 Single Ascending Dose (SAD) Pharmacokinetics in Healthy Humans [8][9][10]

| Dose | Cmax (ng/mL) | AUC (h*ng/mL) | Half-life (hours) |

|---|---|---|---|

| 3.0 mg | 27.3 | 164 | 44.7 |

| 180 mg | 1536 | 15,603 | 84.1 |

Table 4: Phase 1 Pharmacodynamic Effects in Healthy Humans

| Study Type & Dose | Endpoint | Inhibition | Time Point | Reference |

|---|---|---|---|---|

| SAD (75 mg & 180 mg) | PAR4-AP (12.5 µM) Induced Platelet Aggregation | ≥80% | Through at least 24 hours | [8][9][10] |

| MAD (≥10 mg/day for ~7 days) | PAR4-AP (12.5 µM) Induced Platelet Aggregation | Complete Inhibition | Through 24 hours | [8][9][10] |

| Phase 1 (60 mg single dose) | PAR4-AP (100 µM) Induced P-selectin Expression | 91.7% | 2 hours post-dose | [1][11] |

| Phase 1 (60 mg single dose) | PAR4-AP (100 µM) Induced Platelet-Monocyte Aggregates | 80.6% | 2 hours post-dose | [1][11] |

| Phase 1 (60 mg single dose) | PAR4-AP (100 µM) Induced Platelet Aggregation | 85.0% | 2 hours post-dose | [1][11] |

| Phase 1 (60 mg single dose) | Ex Vivo Thrombus Formation (High Shear) | 29.2% | 2 hours post-dose |[1][12] |

Key Experimental Protocols and Methodologies

3.1 Preclinical Arterial Thrombosis Model in Cynomolgus Monkeys

This model was crucial for establishing in vivo efficacy and comparing the therapeutic window against standard-of-care agents like clopidogrel.[2][4]

-

Model: Electrolytic carotid artery thrombosis (ECAT) model in cynomolgus monkeys.[5]

-

Procedure: Anesthetized monkeys were administered this compound orally (0.2, 0.5, or 1 mg/kg) or a vehicle control two hours before the experiment.[3] An electrical current is applied to the carotid artery to induce endothelial injury and thrombus formation.

-

Primary Endpoint: Thrombus weight (TW) was measured at the end of the experiment.[3]

-

Safety Endpoints: Bleeding time was assessed via incisions in the kidney (KBT) and mesenteric artery (MBT).[3]

-

Pharmacodynamic Endpoint: Ex vivo platelet aggregation in response to various agonists (PAR4-AP, PAR1-AP, ADP, collagen) was determined using whole blood aggregometry.[3]

Caption: Workflow for the preclinical evaluation of this compound in a monkey thrombosis model.

3.2 Human Ex Vivo Thrombus Formation (Badimon Perfusion Chamber)

This Phase 1 study aimed to assess the antithrombotic effects of this compound in humans under physiologically relevant flow conditions.[1][11]

-

Study Design: A Prospective, Randomized, Open-Label, Blinded End Point (PROBE) trial with 40 healthy volunteers.[12]

-

Intervention: Subjects received a single oral dose of this compound (60 mg).[12]

-

Methodology: The Badimon perfusion chamber was used to model thrombus formation under conditions mimicking a stenosed coronary artery.

-

Blood Collection: Venous blood was drawn at baseline (0 hours) and at 2 and 24 hours post-dose.[12]

-

Perfusion: The blood was circulated through the chamber containing a porcine aortic strip at a high shear rate (1690 s⁻¹).

-

Endpoint Measurement: The total thrombus area on the aortic strip was quantified using digital microscopy.[12] Reductions were driven by a decrease in platelet-rich thrombus deposition.[1][12]

-

-

Additional Assays: Platelet activation (P-selectin expression), platelet-monocyte aggregates, and platelet aggregation in response to PAR4-AP (100 µM) were also measured at the same time points.[12]

3.3 Phase 1 SAD and MAD Clinical Trials

These studies were designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy participants.[8][9][10]

-

Design: Randomized, double-blind, placebo-controlled studies.

-

PK Assessment: Plasma concentrations of this compound were measured at various time points to determine parameters like Cmax, AUC, and half-life.[8]

-

PD Assessment: The primary pharmacodynamic endpoint was the inhibition of platelet aggregation induced by a PAR4 agonist peptide (PAR4-AP), typically at concentrations of 12.5 µM and 25 µM, which were found to be suitable surrogates for antithrombotic efficacy based on monkey studies.[8]

-

Genetic Sub-study: The studies also investigated whether the PAR4 A120T gene variant affected platelet response to this compound, with results showing no significant differences.[8][9][10]

References

- 1. PAR4 (Protease-Activated Receptor 4) Antagonism With this compound Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. ahajournals.org [ahajournals.org]

- 7. caymanchem.com [caymanchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. New oral protease-activated receptor 4 antagonist this compound: tolerability, pharmacokinetics, pharmacodynamics, and gene variant effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. ahajournals.org [ahajournals.org]

- 12. PAR4 (Protease-Activated Receptor 4) Antagonism With this compound Inhibits Human Ex Vivo Thrombus Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of BMS-986120

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986120 is a potent, selective, and orally bioavailable antagonist of the Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation. Developed by Bristol-Myers Squibb, this small molecule has been investigated for its potential as an antithrombotic agent with a favorable safety profile, particularly with regard to bleeding risk. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its chemical identity and core physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Formal Name | 2-methoxy-6-[6-methoxy-4-[[5-methyl-2-(4-morpholinyl)-4-thiazolyl]methoxy]-2-benzofuranyl]-imidazo[2,1-b]-1,3,4-thiadiazole |

| IUPAC Name | 4-(4-(((6-methoxy-2-(2-methoxyimidazo[2,1-b][1][2][3]thiadiazol-6-yl)benzofuran-4-yl)oxy)methyl)-5-methylthiazol-2-yl)morpholine[4] |

| CAS Number | 1478712-37-6[1] |

| Molecular Formula | C₂₃H₂₃N₅O₅S₂[1] |

| SMILES String | COC1=CC2=C(C=C(C3=CN4C(SC(OC)=N4)=N3)O2)C(OCC5=C(C)SC(N6CCOCC6)=N5)=C1[1] |

| InChI Key | MINMDCMSHDBHKG-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 513.59 g/mol [4] |

| Appearance | Crystalline solid[1] |

| Solubility | Soluble in DMSO[4] |

| Purity | ≥98% by HPLC[4] |

| Storage Conditions | Short term (0°C), Long term (-20°C), desiccated[4] |

Mechanism of Action and Pharmacology

This compound is a selective and reversible antagonist of Protease-Activated Receptor 4 (PAR4).[5] PAR4 is a G protein-coupled receptor (GPCR) that, along with PAR1, is a primary receptor for thrombin on human platelets. Thrombin cleaves the N-terminal domain of PAR4, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation and subsequent platelet aggregation.

This compound competitively inhibits the binding of the tethered ligand to the receptor, thereby blocking downstream signaling pathways. This leads to a potent antiplatelet effect.

Table 3: Pharmacological Profile of this compound

| Parameter | Value | Species/System |

| PAR4 IC₅₀ | 0.56 nM | HEK293 cells (calcium mobilization)[1] |

| PAR4 IC₅₀ | 7.3 nM | Human platelet-rich plasma (platelet aggregation)[1] |

| PAR4 IC₅₀ | 9.5 nM | Human blood |

| PAR4 IC₅₀ | 2.1 nM | Monkey blood |

| Selectivity | Selective for PAR4 over PAR1 and PAR2[1] |

Pharmacokinetic Properties

Phase I clinical trials have demonstrated that this compound is orally bioavailable with predictable pharmacokinetics.

Table 4: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Study Population |

| Absorption | Rapidly absorbed | Healthy volunteers |

| Tₘₐₓ | 1-3 hours | Healthy volunteers |

| **Half-life (t₁/₂) ** | ~4 hours (plasma) | Healthy volunteers |

| Exposure | Dose-proportional | Healthy volunteers |

| Metabolism | Information not widely available | |

| Elimination | Information not widely available |

Signaling Pathways

This compound inhibits the PAR4 signaling cascade, which is crucial for thrombus formation. Upon activation by thrombin, PAR4 couples to G proteins Gαq and Gα12/13, initiating downstream signaling events that lead to platelet activation and aggregation.

Caption: PAR4 signaling pathway inhibited by this compound.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of this compound.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Methodology:

-

PRP Preparation: Whole blood from healthy human donors is collected into citrate-containing tubes. Platelet-rich plasma is obtained by centrifugation at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Compound Incubation: PRP is incubated with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37°C.

-

Aggregation Measurement: Platelet aggregation is initiated by adding a PAR4 agonist peptide (PAR4-AP). The change in light transmission is monitored over time using a light transmission aggregometer.

-

Data Analysis: The percentage of platelet aggregation is calculated, and IC₅₀ values are determined by plotting the concentration of this compound against the percentage inhibition of aggregation.

Caption: Workflow for a typical platelet aggregation assay.

Calcium Mobilization Assay

This assay measures the inhibition of agonist-induced intracellular calcium mobilization in cells expressing the target receptor.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human PAR4 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid for approximately 1 hour at 37°C.

-

Compound Addition: The dye-containing medium is removed, and cells are incubated with various concentrations of this compound or vehicle.

-

Fluorescence Measurement: A baseline fluorescence reading is taken. A PAR4 agonist is then added, and the change in fluorescence is measured over time using a fluorescence plate reader.

-

Data Analysis: The increase in fluorescence intensity reflects the intracellular calcium concentration. IC₅₀ values are determined by analyzing the concentration-response curve of this compound.

Caption: Workflow for a calcium mobilization assay.

Conclusion

This compound is a well-characterized, potent, and selective PAR4 antagonist with demonstrated antiplatelet activity. Its favorable pharmacokinetic profile and mechanism of action suggested its potential as a novel antithrombotic therapy with a reduced risk of bleeding compared to other antiplatelet agents. Although its clinical development has been discontinued for undisclosed reasons, it remains a valuable tool for researchers studying PAR4 biology and thrombosis.[2] This guide provides a foundational understanding of its chemical and pharmacological properties for professionals in the field of drug discovery and development.

References

- 1. Proteinase-Activated Receptor 4 Activation Triggers Cell Membrane Blebbing through RhoA and β-Arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

BMS-986120: A Selective PAR4 Antagonist for Antithrombotic Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BMS-986120 is a first-in-class, orally bioavailable, selective, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2] Developed by Bristol Myers Squibb, this compound has demonstrated potent antiplatelet effects with a promising safety profile, positioning it as a potential therapeutic agent for the prevention of thromboembolic diseases.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action: Selective PAR4 Antagonism

Thrombin, a key enzyme in the coagulation cascade, activates platelets through two G protein-coupled receptors: PAR1 and PAR4.[4] While PAR1 mediates the initial, rapid phase of platelet activation, PAR4 is responsible for a more sustained and prolonged signaling response, leading to stable thrombus formation.[4][5] this compound selectively inhibits the PAR4 receptor, thereby attenuating the latter phase of platelet aggregation without completely abolishing the initial hemostatic response mediated by PAR1. This selectivity is hypothesized to provide a wider therapeutic window with a reduced risk of bleeding compared to non-selective antiplatelet agents.[6][7]

Signaling Pathway of PAR4 and Inhibition by this compound

Thrombin cleaves the N-terminal domain of the PAR4 receptor, exposing a new N-terminus that acts as a tethered ligand, activating the receptor. This initiates a downstream signaling cascade involving Gq and G12/13 proteins, leading to an increase in intracellular calcium, activation of protein kinase C (PKC), and ultimately, platelet aggregation and secretion. This compound acts as a competitive antagonist, binding to the PAR4 receptor and preventing its activation by the tethered ligand.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro, in vivo, and clinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species/Cell Line | Value | Reference |

| IC₅₀ (PAR4-induced Ca²⁺ mobilization) | HEK293 cells | 0.56 nM | [1][6][8] |

| IC₅₀ (PAR4-AP-induced platelet aggregation) | Human Platelet-Rich Plasma | <10 nM | [5][6] |

| IC₅₀ (γ-thrombin-induced platelet aggregation) | Human Platelet-Rich Plasma | 7.3 nM | [8] |

| IC₅₀ (PAR4-AP-induced platelet aggregation) | Human Blood | 9.5 nM | [1] |

| IC₅₀ (PAR4-AP-induced platelet aggregation) | Monkey Blood | 2.1 nM | [1] |

| Selectivity | PAR4 vs PAR1, PAR2, and other proteases | High | [6][8] |

Table 2: Preclinical Efficacy in Cynomolgus Monkeys

| Dose (oral) | Thrombus Weight Reduction (%) | Bleeding Time Increase (Kidney) | Bleeding Time Increase (Mesenteric) | Reference |

| 0.2 mg/kg | 35 ± 5 | - | - | [1] |

| 0.5 mg/kg | 49 ± 4 | - | - | [1] |

| 1 mg/kg | 82 - 83 ± 4 | 2.2-fold (max) | 1.8-fold (max) | [1][4] |

Table 3: Phase 1 Clinical Trial Data in Healthy Volunteers

| Dose | Effect on PAR4-AP Induced Platelet Aggregation | Effect on Thrombus Formation (High Shear) | Reference |

| Single Oral Dose (0.5 - 180 mg) | Dose-related inhibition | - | [4] |

| Multiple Doses (2.5 - 100 mg/day for 14 days) | Robust inhibition | - | [4] |

| 60 mg (single dose) | 85% inhibition | 29% reduction at 2 hours | [4][9] |

| ≥10 mg/day (multiple doses) | Complete inhibition after ~7 days | - | [10][11] |

| 75 mg and 180 mg (single doses) | ≥80% inhibition through at least 24 hours | - | [10][11] |

Table 4: Pharmacokinetic Parameters in Healthy Volunteers

| Dose (Single) | Cmax (ng/mL) | AUC (h*ng/mL) | Half-life (hours) | Reference |

| 3.0 mg | 27.3 | 164 | 44.7 | [11][12] |

| 180 mg | 1536 | 15,603 | 84.1 | [11][12] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

PAR4-Induced Calcium Mobilization Assay

Objective: To determine the in vitro potency of this compound in inhibiting PAR4-mediated intracellular calcium release.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human PAR4 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

-

Compound Incubation: Cells are washed to remove excess dye and then incubated with varying concentrations of this compound or vehicle control.

-

Agonist Stimulation: A PAR4-activating peptide (PAR4-AP, e.g., AYPGKF-NH₂) is added to the wells to stimulate the receptor.

-

Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Platelet Aggregation Assay

Objective: To assess the effect of this compound on platelet aggregation in whole blood or platelet-rich plasma (PRP).

Methodology:

-

Blood Collection: Whole blood is collected from healthy human donors or cynomolgus monkeys into tubes containing an anticoagulant (e.g., sodium citrate).

-

PRP Preparation: For PRP assays, the whole blood is centrifuged at a low speed to separate the PRP.

-

Compound Incubation: Aliquots of whole blood or PRP are incubated with various concentrations of this compound or vehicle control at 37°C.

-

Agonist Addition: Platelet aggregation is induced by adding a PAR4 agonist (e.g., PAR4-AP or γ-thrombin). To assess selectivity, other agonists such as a PAR1-activating peptide (PAR1-AP), ADP, or collagen are used in separate experiments.[1]

-

Measurement: Platelet aggregation is measured using a whole-blood aggregometer, which detects changes in electrical impedance as platelets aggregate on electrodes.

-

Data Analysis: The percentage of inhibition of platelet aggregation is calculated relative to the vehicle control, and IC₅₀ values are determined.

Ex Vivo Thrombus Formation Assay (Badimon Chamber)

Objective: To evaluate the effect of this compound on thrombus formation under defined shear stress conditions.

Methodology:

-

Study Design: A prospective, randomized, open-label, blinded endpoint (PROBE) design is often employed in clinical studies.[5][9]

-

Dosing: Healthy volunteers or patients receive a single oral dose of this compound or placebo.

-

Blood Collection: Blood samples are drawn at baseline (pre-dose) and at specified time points post-dose.

-

Perfusion Chamber: The Badimon perfusion chamber, containing a strip of porcine aortic tunica media, is used to simulate arterial injury.

-

Blood Perfusion: The collected blood is perfused through the chamber at controlled flow rates to generate low and high arterial shear stress conditions.

-

Thrombus Quantification: After perfusion, the aortic strips are removed, and the thrombus area is quantified using morphometric analysis of digital images.

-

Data Analysis: The change in thrombus area from baseline is calculated for each treatment group and time point.

Experimental Workflow for Preclinical Evaluation

Safety and Tolerability

In Phase 1 clinical trials, this compound was generally well-tolerated in healthy volunteers.[4][10] The incidence of treatment-emergent adverse events was similar between the this compound and placebo groups, with no drug-related discontinuations.[4] Importantly, this compound did not have any clinically meaningful impacts on routine coagulation tests or template bleeding times at the doses tested.[4] One episode of minor bleeding was reported in a study where this compound was administered with aspirin and clopidogrel, but it was self-resolved.[9]

Conclusion and Future Directions

This compound is a potent and selective PAR4 antagonist that has shown promising antithrombotic efficacy with a favorable safety profile in preclinical and early clinical studies.[2] Its mechanism of action, which targets the sustained phase of platelet activation, suggests it may offer a safer alternative to existing antiplatelet therapies. Although Bristol Myers Squibb has discontinued the clinical development of this compound for undisclosed reasons, the compound remains a valuable tool for research into the role of PAR4 in thrombosis and hemostasis.[4] Further investigation into derivatives of this compound with improved pharmacokinetic properties is ongoing in academic laboratories.[4]

Logical Relationship in Drug Development

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. caymanchem.com [caymanchem.com]

- 9. ahajournals.org [ahajournals.org]

- 10. tandfonline.com [tandfonline.com]

- 11. New oral protease-activated receptor 4 antagonist this compound: tolerability, pharmacokinetics, pharmacodynamics, and gene variant effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Preclinical Profile of BMS-986120: A Novel PAR4 Antagonist for Thrombosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of BMS-986120, a first-in-class, orally bioavailable, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4). The following sections detail the quantitative data from key in vivo thrombosis models, the experimental protocols utilized, and visualizations of the relevant biological pathways and experimental workflows.

Core Data Presentation

The preclinical efficacy of this compound was primarily evaluated in cynomolgus monkeys using an electrolytic-induced carotid artery thrombosis (ECAT) model. The data consistently demonstrate a potent antithrombotic effect with a significantly wider therapeutic window compared to the standard-of-care antiplatelet agent, clopidogrel.

In Vitro Activity

This compound is a highly potent and selective inhibitor of PAR4-mediated platelet aggregation.

| Assay | Species | IC50 Value |

| PAR4-AP Induced Platelet Aggregation | Human | 9.5 nM[1] |

| PAR4-AP Induced Platelet Aggregation | Cynomolgus Monkey | 2.1 nM[1] |

In Vivo Antithrombotic Efficacy in Cynomolgus Monkeys

Oral administration of this compound resulted in a dose-dependent reduction in thrombus weight in the ECAT model.

| Dose (mg/kg, oral) | Mean Thrombus Weight Reduction (%) |

| 0.2 | 35% |

| 0.5 | 49% |

| 1.0 | 82%[2] |

In Vivo Bleeding Risk Assessment in Cynomolgus Monkeys

This compound demonstrated a minimal impact on bleeding time compared to clopidogrel, highlighting its favorable safety profile.

| Treatment | Dose (mg/kg) | Kidney Bleeding Time (Fold Increase vs. Vehicle) | Mesenteric Artery Bleeding Time (Fold Increase vs. Vehicle) |

| This compound | 1.0 | ~2.2 | ~1.8 |

| Clopidogrel | 0.3 (daily) | ~7.3 | ~8.1 |

Note: Clopidogrel dose required to achieve a similar level of thrombus reduction as 1.0 mg/kg this compound resulted in a significantly greater increase in bleeding time.

Experimental Protocols

In Vitro Platelet Aggregation Assay

Objective: To determine the potency of this compound in inhibiting PAR4-mediated platelet aggregation.

Methodology:

-

Blood Collection: Whole blood was collected from healthy human donors or cynomolgus monkeys into citrate-containing tubes.

-

Platelet-Rich Plasma (PRP) Preparation: PRP was obtained by centrifugation of whole blood at a low speed.

-

Incubation: PRP was incubated with varying concentrations of this compound or vehicle control.

-

Agonist Stimulation: Platelet aggregation was initiated by the addition of a PAR4-activating peptide (PAR4-AP).

-

Measurement: The change in light transmission, indicative of platelet aggregation, was measured using an aggregometer.

-

Data Analysis: IC50 values were calculated by plotting the percentage of inhibition of aggregation against the concentration of this compound.

Electrolytic-Induced Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys

Objective: To evaluate the in vivo antithrombotic efficacy of orally administered this compound.

Methodology:

-

Animal Preparation: Cynomolgus monkeys were fasted overnight and anesthetized. Anesthesia was maintained throughout the surgical procedure.

-

Surgical Procedure: The carotid artery was surgically exposed. A specialized probe was placed around the artery to measure blood flow.

-

Drug Administration: this compound was administered orally two hours prior to the induction of thrombosis.

-

Thrombus Induction: A small, localized injury to the arterial wall was induced by applying a controlled electrical current to the external surface of the artery. This injury initiates a thrombotic response.

-

Monitoring: Carotid artery blood flow was continuously monitored to detect the formation of an occlusive thrombus.

-

Thrombus Excision and Measurement: After a defined period, the thrombosed segment of the carotid artery was excised, and the wet weight of the thrombus was determined.

-

Endpoint: The primary endpoint was the percentage reduction in thrombus weight in the this compound-treated groups compared to the vehicle-treated group.

Bleeding Time Assessment in Cynomolgus Monkeys

Objective: To assess the potential bleeding risk associated with this compound.

Methodology:

-

Kidney Bleeding Time: A standardized incision was made in the renal cortex, and the time until cessation of bleeding was recorded.

-

Mesenteric Artery Bleeding Time: A small mesenteric artery was punctured, and the duration of bleeding was measured.

-

Data Analysis: Bleeding times in the this compound-treated groups were compared to those of the vehicle-treated group to determine the fold increase.

Mandatory Visualizations

Signaling Pathway of PAR4 in Platelet Activation

Caption: PAR4 signaling cascade in platelets leading to aggregation.

Experimental Workflow for In Vivo Thrombosis Studies

Caption: Workflow of the cynomolgus monkey ECAT model.

Mechanism of Action of this compound

Caption: this compound competitively inhibits thrombin binding to PAR4.

References

An In-Depth Technical Guide to BMS-986120: A Novel PAR4 Antagonist in the Coagulation Cascade

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986120 is a first-in-class, orally active, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4), a key component in the thrombin-mediated signaling cascade that leads to platelet activation and aggregation.[1][2][3] Developed by Bristol Myers Squibb, this small molecule has demonstrated potent and selective antiplatelet effects with a promising safety profile, suggesting a potential for a wider therapeutic window compared to existing antiplatelet agents.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy and pharmacokinetic data, detailed experimental protocols, and visualizations of its role in the coagulation cascade. Although clinical development has been discontinued for reasons not publicly disclosed, the data gathered from preclinical and Phase 1 clinical trials offer valuable insights for researchers in the field of thrombosis and hemostasis.[6]

Mechanism of Action: Targeting PAR4 in the Coagulation Cascade

Thrombin, a central enzyme in the coagulation cascade, activates platelets through the cleavage of Protease-Activated Receptors (PARs), primarily PAR1 and PAR4 on human platelets.[4][5] While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a more sustained signaling, crucial for the formation of a stable thrombus.[5] this compound selectively binds to and inhibits PAR4, thereby blocking the downstream signaling pathways that lead to platelet activation, aggregation, and thrombus formation, without affecting the initial, PAR1-mediated platelet response.[3][5] This targeted approach is hypothesized to provide antithrombotic efficacy with a reduced risk of bleeding compared to agents that broadly inhibit platelet function.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro, in vivo, and clinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Species/System | Value | Reference(s) |

| IC50 (PAR4 Antagonism) | Human Blood | 9.5 nM | [1] |

| Monkey Blood | 2.1 nM | [1] | |

| IC50 (PAR4-induced Ca2+ mobilization) | HEK293 cells expressing PAR4 | 0.56 nM | [1][3] |

| IC50 (γ-thrombin-induced platelet aggregation) | Human platelet-rich plasma | <10 nM | [3] |

| IC50 (PAR4-AP-induced platelet aggregation) | Human platelet-rich plasma | <10 nM | [3] |

| Binding Affinity (Kd) | Human PAR4 | 0.098 nM | [7] |

Table 2: In Vivo Efficacy of this compound in Cynomolgus Monkeys

| Dose | Parameter | Result | Reference(s) |

| 0.2 mg/kg | Thrombus Weight Reduction | 35 ± 5% | [1] |

| 0.5 mg/kg | Thrombus Weight Reduction | 49 ± 4% | [1] |

| 1 mg/kg | Thrombus Weight Reduction | 82 - 83 ± 4% | [1][6] |

| 1 mg/kg | Bleeding Time Increase | ~2-fold | [3] |

Table 3: Phase 1 Clinical Trial Data in Healthy Human Volunteers (Single Ascending Dose - SAD)

| Dose | Cmax (ng/mL) | AUC (h*ng/mL) | t1/2 (hours) | Inhibition of PAR4-AP-induced Platelet Aggregation (≥80%) | Reference(s) |

| 3.0 mg | 27.3 | 164 | 44.7 | Not sustained | [8][9] |

| 75 mg | - | - | - | ≥ 24 hours | [8][9] |

| 180 mg | 1536 | 15,603 | 84.1 | ≥ 24 hours | [8][9] |

Table 4: Phase 1 Clinical Trial Data in Healthy Human Volunteers (Multiple Ascending Dose - MAD)

| Dose | Effect on PAR4-AP-induced Platelet Aggregation | Time to Effect | Reference(s) |

| ≥10 mg/day | Complete inhibition | ~7 days | [8][9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro PAR4-Induced Calcium Mobilization Assay

-

Objective: To determine the potency of this compound in inhibiting PAR4-mediated intracellular calcium release.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells engineered to express human PAR4.[3]

-

Protocol:

-

HEK293-PAR4 cells are seeded in 96-well plates and cultured to confluence.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye leakage.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

A PAR4 activating peptide (PAR4-AP), such as A-Phe[4-F]-PGWLVKNG, is added to stimulate the cells.[6]

-

The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.[10]

-

The IC50 value is calculated from the concentration-response curve of this compound inhibition.

-

Whole Blood Aggregometry

-

Objective: To assess the effect of this compound on platelet aggregation in a more physiologically relevant environment.

-

Method:

-

Venous blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Whole blood is pre-incubated with this compound or vehicle.

-

Platelet aggregation is initiated by adding a PAR4-selective activation peptide (PAR4-AP; e.g., 12.5 µM). Other agonists like ADP and collagen can be used to assess selectivity.[1]

-

The change in light transmission or impedance is measured over time using an aggregometer to quantify the extent of platelet aggregation.[11]

-

Electrolytic Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys

-

Objective: To evaluate the in vivo antithrombotic efficacy of this compound.

-

Protocol:

-

Monkeys are anesthetized, and the carotid artery is surgically exposed.

-

A needle electrode is inserted into the carotid artery.

-

An electrical current is applied to the artery to induce endothelial injury and initiate thrombus formation.

-

This compound or vehicle is administered orally prior to the procedure.[1]

-

After a set period, the thrombotic segment of the artery is excised, and the thrombus is weighed.

-

The percentage reduction in thrombus weight in the this compound-treated group is calculated relative to the vehicle-treated group.

-

Visualizations

Signaling Pathway of this compound in the Coagulation Cascade

Caption: Mechanism of this compound in inhibiting PAR4-mediated platelet activation.

Experimental Workflow for In Vivo Efficacy Testing

References

- 1. Experimental thromboembolic stroke in cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PAR4 (Protease-Activated Receptor 4) Antagonism With this compound Inhibits Human Ex Vivo Thrombus Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. New oral protease-activated receptor 4 antagonist this compound: tolerability, pharmacokinetics, pharmacodynamics, and gene variant effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. PAR4 (Protease-Activated Receptor 4) Antagonism With this compound Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

The Pharmacodynamics of BMS-986120: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986120 is a first-in-class, orally bioavailable, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2][3] Developed by Bristol Myers Squibb, it has been investigated for its potential as an antiplatelet agent with a potentially wider therapeutic window and lower bleeding risk compared to existing antithrombotic therapies.[4][5][6] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action

This compound exerts its antiplatelet effect by selectively inhibiting the PAR4 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in thrombus formation and propagation.[7][8] Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminal domain of PARs. While PAR1 is a high-affinity receptor responsible for the initial, transient platelet activation, PAR4 is a lower-affinity receptor that mediates a more sustained and prolonged signaling response, leading to stable thrombus formation.[4][9] By antagonizing PAR4, this compound is hypothesized to inhibit the later stages of thrombus growth while preserving the initial hemostatic functions mediated by PAR1, thereby potentially reducing bleeding risk.[5][9]

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies, including Phase I clinical trials in healthy human subjects. The following tables summarize the key quantitative findings.

In Vitro Potency and Selectivity

| Parameter | Species/System | Value | Reference |

| IC50 (PAR4 antagonism) | Human Platelet-Rich Plasma (γ-thrombin induced) | <10 nM | [8][9] |

| IC50 (PAR4 antagonism) | Human Platelet-Rich Plasma (PAR4-AP induced) | <10 nM | [8][9] |

| IC50 (PAR4 antagonism) | Human Blood | 9.5 nM | [2] |

| IC50 (PAR4 antagonism) | Monkey Blood | 2.1 nM | [2] |

| IC50 (Calcium Mobilization) | HEK293 cells expressing PAR4 | 0.56 nM | [8] |

Clinical Pharmacodynamics in Healthy Volunteers

| Study Type | Dose | Key Finding | Reference |

| Single Ascending Dose (SAD) | 0.5 - 180 mg | Dose-related inhibition of PAR4-induced platelet aggregation. Doses ≥75 mg produced ≥80% inhibition for at least 24 hours. | [1][4][10] |

| Multiple Ascending Dose (MAD) | 2.5 - 100 mg/day for 14 days | Doses ≥10 mg/day resulted in complete inhibition of PAR4-induced platelet aggregation for at least 24 hours. | [4][7][10] |

| Ex Vivo Thrombus Formation | 60 mg single dose | Reduced thrombus formation at high shear by 29.2% at 2 hours and 21.4% at 24 hours. No significant effect at low shear. | [11][12] |

Preclinical In Vivo Efficacy

| Animal Model | Dose | Key Finding | Reference |

| Electrolytic Carotid Artery Thrombosis (ECAT) in Cynomolgus Monkeys | 1 mg/kg | Reduced thrombosis weight by 82-83%. | [4][13] |

| Transient Middle Cerebral Artery Occlusion (tMCAO) in Humanized PAR4 Mice | Pre-treatment | Reduced infarct volume and improved neurological and motor function. | [14] |

Key Experimental Protocols

In Vitro Platelet Aggregation Assay

This assay is fundamental to assessing the inhibitory activity of this compound on platelet function.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells.

-

Incubation with Antagonist: PRP is incubated with varying concentrations of this compound or vehicle control for a specified period.

-

Induction of Aggregation: Platelet aggregation is initiated by adding a PAR4 agonist, such as γ-thrombin or a specific PAR4 activating peptide (PAR4-AP, e.g., AYPGKF-NH2).

-

Measurement: Aggregation is measured using a light transmission aggregometer, which detects the increase in light transmission as platelets aggregate.

-

Data Analysis: The percentage of aggregation is calculated, and IC50 values are determined by plotting the concentration of this compound against the inhibition of aggregation.

Ex Vivo Thrombus Formation (Badimon Perfusion Chamber)

This protocol assesses the effect of this compound on thrombus formation under defined shear stress conditions, mimicking arterial blood flow.

Methodology:

-

Subject Dosing: Healthy volunteers are administered a single oral dose of this compound (e.g., 60 mg) or placebo.

-

Blood Collection: Blood samples are drawn at baseline (pre-dose) and at various time points post-dose (e.g., 2 and 24 hours).

-

Perfusion Chamber Setup: The Badimon perfusion chamber is prepared with a thrombogenic substrate (e.g., porcine aortic media).

-

Blood Perfusion: The collected blood is perfused through the chamber at controlled flow rates to simulate high (arterial) and low (venous) shear stress.

-

Thrombus Quantification: After perfusion, the substrate is removed, and the formed thrombus is quantified using digital microscopy and image analysis software to measure the thrombus area.

-

Data Analysis: The change in thrombus area from baseline is calculated for each treatment group and time point.

Signaling Pathways and Workflows

PAR4 Signaling Pathway in Platelets

The following diagram illustrates the simplified signaling cascade initiated by thrombin activation of the PAR4 receptor on platelets and the point of inhibition by this compound.

Caption: Simplified PAR4 signaling pathway in platelets and inhibition by this compound.

Experimental Workflow for Ex Vivo Thrombus Formation Analysis

This diagram outlines the key steps in the clinical study protocol to evaluate the effect of this compound on ex vivo thrombus formation.

Caption: Workflow for the ex vivo analysis of thrombus formation.

Conclusion

This compound is a potent and selective PAR4 antagonist that has demonstrated significant antiplatelet effects in both preclinical models and human clinical trials.[1][2][3] Its mechanism of action, targeting the sustained signaling phase of platelet activation, holds the promise of effective antithrombotic therapy with a reduced risk of bleeding. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview of the pharmacodynamic properties of this compound, serving as a valuable resource for researchers and clinicians in the field of thrombosis and hemostasis. Although clinical development by Bristol Myers Squibb has been discontinued for undisclosed reasons, the compound remains a critical tool for investigating the role of PAR4 in health and disease.[4]

References

- 1. New oral protease-activated receptor 4 antagonist this compound: tolerability, pharmacokinetics, pharmacodynamics, and gene variant effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ahajournals.org [ahajournals.org]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. mdpi.com [mdpi.com]

- 14. Paper: Blockade of Human PAR4 in Novel Humanized Mouse Strains Supports PAR4 As a Potential Target in Stroke: Ex Vivo Demonstration of Platelet Hyperreactivity of the Thr120 Variant [ash.confex.com]

The Effect of BMS-986120 on Thrombin-Mediated Platelet Activation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BMS-986120, a first-in-class oral antagonist of protease-activated receptor 4 (PAR4). It details the compound's mechanism of action in the context of thrombin-mediated platelet activation, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction: Thrombin and Platelet Activation

Thrombin is the most potent physiological platelet agonist, playing a critical role in both hemostasis and the development of arterial thrombosis. It exerts its effects on human platelets primarily through the activation of two G-protein coupled receptors: protease-activated receptor 1 (PAR1) and protease-activated receptor 4 (PAR4). While PAR1 activation leads to a rapid but transient platelet response, PAR4 activation results in a slower, more sustained signaling cascade that is crucial for the stabilization and growth of a thrombus.[1][2] This dual-receptor system makes the PAR pathway, and specifically PAR4, a compelling target for novel antiplatelet therapies aiming to reduce thrombotic events with a potentially wider therapeutic window and lower bleeding risk compared to existing agents.[3][4]

This compound is a reversible and highly selective oral antagonist of PAR4.[1][4] This document will explore its specific effects on the thrombin-platelet signaling axis.

Mechanism of Action: Thrombin Signaling and PAR4 Inhibition

Thrombin activates PAR1 and PAR4 by cleaving their N-terminal exodomains, which unmasks a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. This initiates intracellular signaling cascades, primarily through Gq and G12/13 proteins, leading to phospholipase C activation, increased intracellular calcium, and ultimately, platelet shape change, granule secretion, and aggregation.[5][6]

This compound acts by binding non-covalently to the PAR4 receptor, preventing the conformational changes required for its activation by the tethered ligand. This selectively blocks the sustained, pro-thrombotic signaling mediated by PAR4 without affecting the initial, rapid platelet activation mediated by PAR1.[2][4]

Quantitative Efficacy of this compound

This compound has demonstrated potent and selective antiplatelet effects in both in vitro and ex vivo studies. It is a first-in-class oral and reversible PAR4 antagonist with IC50 values of 9.5 nM and 2.1 nM in human and monkey blood, respectively.[7] In preclinical studies using a monkey model of arterial thrombosis, this compound significantly reduced thrombus weight with a markedly lower impact on bleeding time compared to clopidogrel.[2][4]

In Vitro and Preclinical Efficacy

| Parameter | Species | Value | Reference |

| IC50 (PAR4 Antagonism) | Human | 9.5 nM | [7] |

| Monkey | 2.1 nM | [7] | |

| IC50 (PAR4-induced Ca²⁺ Mobilization) | HEK293 Cells | 0.56 nM | [4] |

| Thrombus Weight Reduction | Cynomolgus Monkey | 82% (at 1 mg/kg) | [3] |

Ex Vivo Efficacy in Healthy Human Volunteers

Phase 1 clinical trials have confirmed the potent and selective inhibition of PAR4-mediated platelet responses in healthy individuals following oral administration of this compound.

| Parameter | Dose | Time Point | % Inhibition (Mean) | Reference |

| PAR4-AP Induced P-Selectin Expression | 60 mg | 2 hours | 91.7% | [1][8] |

| 24 hours | 53.9% | [1][8] | ||

| PAR4-AP Induced Platelet-Monocyte Aggregates | 60 mg | 2 hours | 80.6% | [1][8] |

| 24 hours | 41.1% | [1][8] | ||

| PAR4-AP Induced Platelet Aggregation* | 60 mg | 2 hours | 85.0% | [1][8] |

| 24 hours | 6.0% | [1][8] | ||

| PAR4-AP Induced Platelet Aggregation** | ≥10 mg (multiple doses) | Day 7 (24h post-dose) | ~100% (complete) | [9][10] |

| Total Thrombus Area (High Shear) | 60 mg | 2 hours | 29.2% reduction | [8][11] |

| 24 hours | 21.4% reduction | [8][11] | ||

| Platelet-Rich Thrombus Deposition (High Shear) | 60 mg | 2 hours | 34.8% reduction | [8][11] |

| 24 hours | 23.3% reduction | [8][11] |

*PAR4 Agonist Peptide (AP) at 100 µM was used to specifically stimulate PAR4.

Importantly, this compound showed no significant effect on platelet activation induced by agonists for other pathways, such as PAR1-AP, ADP, or arachidonic acid, confirming its high selectivity for PAR4.[2][8]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the effects of this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

-

Blood Collection: Whole blood is drawn from subjects into tubes containing 3.2% sodium citrate.

-

PRP Preparation: Blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the platelet-rich plasma from red and white blood cells. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).

-

Assay Procedure:

-

A sample of PRP is placed in a cuvette with a stir bar inside an aggregometer.

-

The instrument is calibrated using PRP (0% aggregation) and PPP (100% aggregation).

-

A baseline light transmission is recorded.

-

An agonist (e.g., PAR4-AP at concentrations of 12.5-100 µM) is added to the PRP.

-

The change in light transmission is recorded over time as platelets aggregate.

-

To test inhibition, PRP is pre-incubated with this compound or a vehicle control before adding the agonist. The percentage of inhibition is calculated relative to the control.

-

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of specific cell surface markers on individual platelets in whole blood, minimizing in vitro artifacts.[12]

-

Blood Collection: Whole blood is collected in sodium citrate tubes.

-

Agonist Stimulation: Aliquots of whole blood are stimulated with a specific agonist (e.g., 100 µM PAR4-AP) in the presence of this compound or a vehicle. The peptide Gly-Pro-Arg-Pro (GPRP) can be added to prevent fibrin polymerization when using thrombin as the agonist.[12]

-

Antibody Staining: The samples are incubated with fluorescently-labeled monoclonal antibodies specific for activation markers, such as anti-CD62P (P-selectin) and antibodies to identify platelets (e.g., anti-CD41) and monocytes (e.g., anti-CD14) for measuring platelet-monocyte aggregates.

-

Fixation: Samples are fixed with a reagent like 1% paraformaldehyde.

-

Data Acquisition and Analysis: Samples are analyzed on a flow cytometer. Platelets are gated based on their forward and side scatter properties and CD41 expression. The expression of activation markers is then quantified.

Ex Vivo Thrombus Formation Assay (Perfusion Chamber)

This assay simulates thrombus formation under arterial shear conditions.

-

Blood Collection: Whole blood is collected using a minimal-stasis technique into a tube containing a thrombin inhibitor (e.g., hirudin).

-

Perfusion Chamber Setup: A microfluidic chamber or coverslip coated with fibrillar collagen (to mimic a damaged vessel wall) is used.

-

Blood Perfusion: The anticoagulated whole blood is perfused through the chamber at a controlled flow rate to generate specific shear stress levels (e.g., high shear at 1800 s⁻¹ to simulate a stenotic artery).

-

Imaging and Quantification: Thrombus formation on the collagen surface is observed using real-time microscopy (e.g., differential interference contrast or fluorescence). Images are captured at set intervals.

-

Data Analysis: The total thrombus area and the composition (e.g., platelet-rich vs. fibrin-rich areas) are quantified using image analysis software. The effect of this compound is determined by comparing thrombus formation in blood from treated versus untreated subjects.

Conclusion

This compound is a potent, selective, and orally bioavailable PAR4 antagonist that effectively inhibits the sustained phase of thrombin-mediated platelet activation. By specifically targeting PAR4, it reduces platelet aggregation and thrombus formation, particularly under conditions of high arterial shear, which are relevant to atherothrombosis.[8][11] Preclinical and early clinical data suggest that this targeted inhibition may offer a significant antithrombotic effect with a reduced propensity for bleeding compared to broader-acting antiplatelet agents.[3][4] The continued investigation of PAR4 antagonism with compounds like this compound represents a promising strategy in the development of safer and more effective antiplatelet therapies.

References

- 1. PAR4 (Protease-Activated Receptor 4) Antagonism With this compound Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platelet - Wikipedia [en.wikipedia.org]

- 6. ahajournals.org [ahajournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ahajournals.org [ahajournals.org]

- 9. tandfonline.com [tandfonline.com]

- 10. New oral protease-activated receptor 4 antagonist this compound: tolerability, pharmacokinetics, pharmacodynamics, and gene variant effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PAR4 (Protease-Activated Receptor 4) Antagonism With this compound Inhibits Human Ex Vivo Thrombus Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Platelet activation by thrombin can be directly measured in whole blood through the use of the peptide GPRP and flow cytometry: methods and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: BMS-986120 in Cynomolgus Monkey Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of BMS-986120, a potent and selective PAR4 (Protease-Activated Receptor 4) antagonist, in cynomolgus monkey models of arterial thrombosis. The data presented is compiled from preclinical studies and is intended to guide the design and execution of similar non-human primate thrombosis experiments.

Introduction

This compound is an orally bioavailable, reversible, and highly selective antagonist of PAR4, a key thrombin receptor on platelets.[1][2][3][4] Thrombin is a potent platelet activator, and its signaling through PAR1 and PAR4 plays a crucial role in thrombus formation.[2][3] While PAR1 activation is rapid and transient, PAR4 activation leads to a more sustained signaling cascade, making it a compelling target for antithrombotic therapies with a potentially wider therapeutic window and lower bleeding risk compared to standard antiplatelet agents like clopidogrel.[1][2][4][5] Preclinical studies in cynomolgus monkeys have demonstrated the potent antithrombotic efficacy of this compound with a favorable safety profile.[1][5][6]

Mechanism of Action: PAR4 Antagonism

This compound exerts its antithrombotic effect by specifically blocking the interaction of thrombin with the PAR4 receptor on platelets. This inhibition prevents the downstream signaling events that lead to platelet activation, aggregation, and subsequent thrombus formation. The selectivity of this compound for PAR4 over PAR1 is a key feature, as it may leave the initial, rapid hemostatic response mediated by PAR1 partially intact, potentially contributing to a lower bleeding risk.[7]

Experimental Protocols

The following protocols are based on the widely cited electrolytic carotid artery thrombosis (ECAT) model in cynomolgus monkeys.[8][9]

Animal Model

-

Species: Cynomolgus monkeys (Macaca fascicularis) are used due to the similarity of their platelet thrombin receptors to humans.[9]

-

Anesthesia: Animals are anesthetized for the duration of the experiment. The specific anesthetic regimen should be chosen to minimize effects on cardiovascular and coagulation parameters.

This compound Administration

-

Route of Administration: Oral gavage.[9]

-

Dosage: Doses ranging from 0.2 to 1 mg/kg have been reported.[9][10]

-

Dosing Schedule: A single oral dose is administered 2 hours prior to the induction of thrombosis.[9][10]

-

Vehicle: An appropriate vehicle should be used for oral administration.

Electrolytic Carotid Artery Thrombosis (ECAT) Model

This model induces the formation of an occlusive thrombus in the carotid artery through endothelial injury.

-

Surgical Preparation: The carotid artery is surgically exposed and isolated.

-

Flow Probe Placement: A Doppler flow probe is placed around the artery to monitor blood flow continuously.

-

Thrombus Induction: An electrode is placed on the adventitial surface of the artery. A controlled electrical current is applied to induce endothelial injury and initiate thrombus formation.

-

Monitoring: Carotid artery blood flow is monitored until complete occlusion (cessation of blood flow) occurs or for a predetermined duration.

-

Thrombus Harvesting: At the end of the experiment, the thrombosed arterial segment is excised, and the thrombus is carefully removed and weighed.

Bleeding Time Assessment

Bleeding time is a key safety endpoint to assess the impact of the antiplatelet agent on hemostasis.

-

Methods: Standardized template bleeding time assays can be performed on the kidney (KBT) and/or mesenteric artery (MBT).[9][10]

-